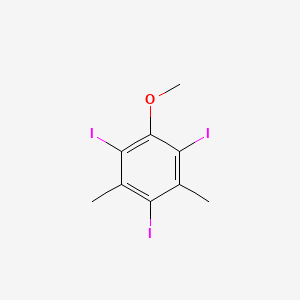
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene: is an organic compound characterized by the presence of three iodine atoms, one methoxy group, and two methyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methoxy-4,6-dimethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require optimization of reaction conditions, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding a less substituted benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace iodine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atoms.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the methoxy group.
Reduction: Less substituted benzene derivatives with fewer iodine atoms.
Aplicaciones Científicas De Investigación
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene depends on its specific application. In radiopharmaceuticals, the iodine atoms can be used for imaging or therapeutic purposes. The compound may interact with molecular targets such as enzymes or receptors, leading to specific biological effects. The methoxy and methyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with three methyl groups instead of one methoxy and two methyl groups.
1,3,5-Triiodo-2,4,6-trimethoxybenzene: Similar structure but with three methoxy groups instead of one methoxy and two methyl groups.
Uniqueness
1,3,5-Triiodo-2-methoxy-4,6-dimethylbenzene is unique due to the combination of iodine, methoxy, and methyl groups, which can influence its chemical reactivity and potential applications. The presence of iodine atoms makes it particularly useful in radiopharmaceuticals, while the methoxy and methyl groups can affect its interactions with other molecules and its overall stability.
Propiedades
Número CAS |
57070-28-7 |
|---|---|
Fórmula molecular |
C9H9I3O |
Peso molecular |
513.88 g/mol |
Nombre IUPAC |
1,3,5-triiodo-2-methoxy-4,6-dimethylbenzene |
InChI |
InChI=1S/C9H9I3O/c1-4-6(10)5(2)8(12)9(13-3)7(4)11/h1-3H3 |
Clave InChI |
VEWWRIGJALHRKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1I)OC)I)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


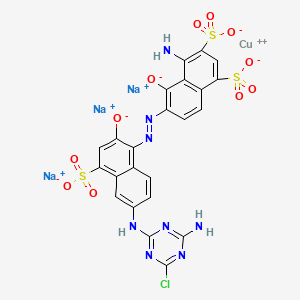
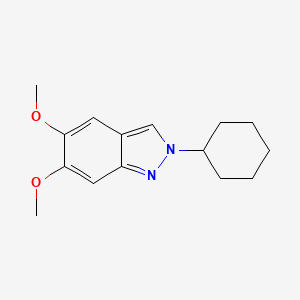
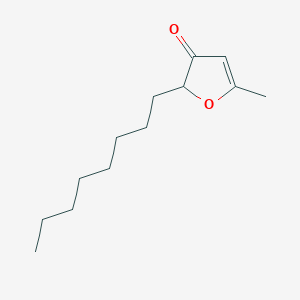
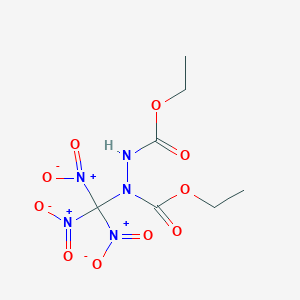
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

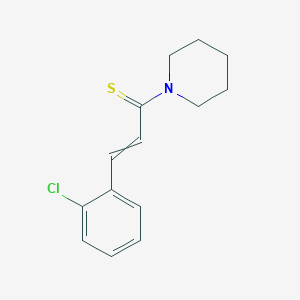
![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)


![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
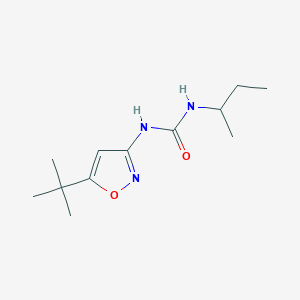
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
